

An In-depth Technical Guide to (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

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Compound of Interest

Compound Name: (3R)-(-)-3-Aminopyrrolidine
Dihydrochloride

Cat. No.: B053581

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a chiral heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of **(3R)-(-)-3-Aminopyrrolidine Dihydrochloride**, detailed experimental protocols for its synthesis, and an exploration of its role in the development of targeted therapeutics, including its influence on key cellular signaling pathways.

Chemical and Physical Properties

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a white to off-white crystalline solid. It is the dihydrochloride salt of the (R)-enantiomer of 3-aminopyrrolidine. The presence of two hydrochloride moieties enhances its stability and water solubility. Below is a summary of its key chemical and physical properties, along with those of its enantiomer and the racemic mixture for comparison.

Property	(3R)-(-)-3-Aminopyrrolidine Dihydrochloride	(3S)-(+)-3-Aminopyrrolidine Dihydrochloride	3-Aminopyrrolidine Dihydrochloride (Racemate)
CAS Number	116183-81-4	116183-83-6	103831-11-4
Molecular Formula	C ₄ H ₁₀ N ₂ · 2HCl	C ₄ H ₁₀ N ₂ · 2HCl	C ₄ H ₁₀ N ₂ · 2HCl
Molecular Weight	159.06 g/mol	159.06 g/mol	159.06 g/mol
Appearance	White to off-white crystalline powder	White to light yellow powder/crystal	Off-white to cream colored crystalline powder
Melting Point	>300 °C (lit.)	283 °C	>300 °C (lit.)
Specific Rotation [α]	Not available (for dihydrochloride salt)	+0.9 to +1.3° (c=10, H ₂ O)	Not applicable
pKa (of free amine)	~9.94 (Predicted)	~9.94 (Predicted)	~9.94 (Predicted)
Solubility	Soluble in water. Hygroscopic.	Soluble in water. Hygroscopic.	Soluble in water. Hygroscopic.

Spectroscopic Data

While specific high-resolution spectra for **(3R)-(-)-3-Aminopyrrolidine Dihydrochloride** are not readily available in the public domain, the expected spectroscopic characteristics can be inferred from the structure and data on similar compounds.

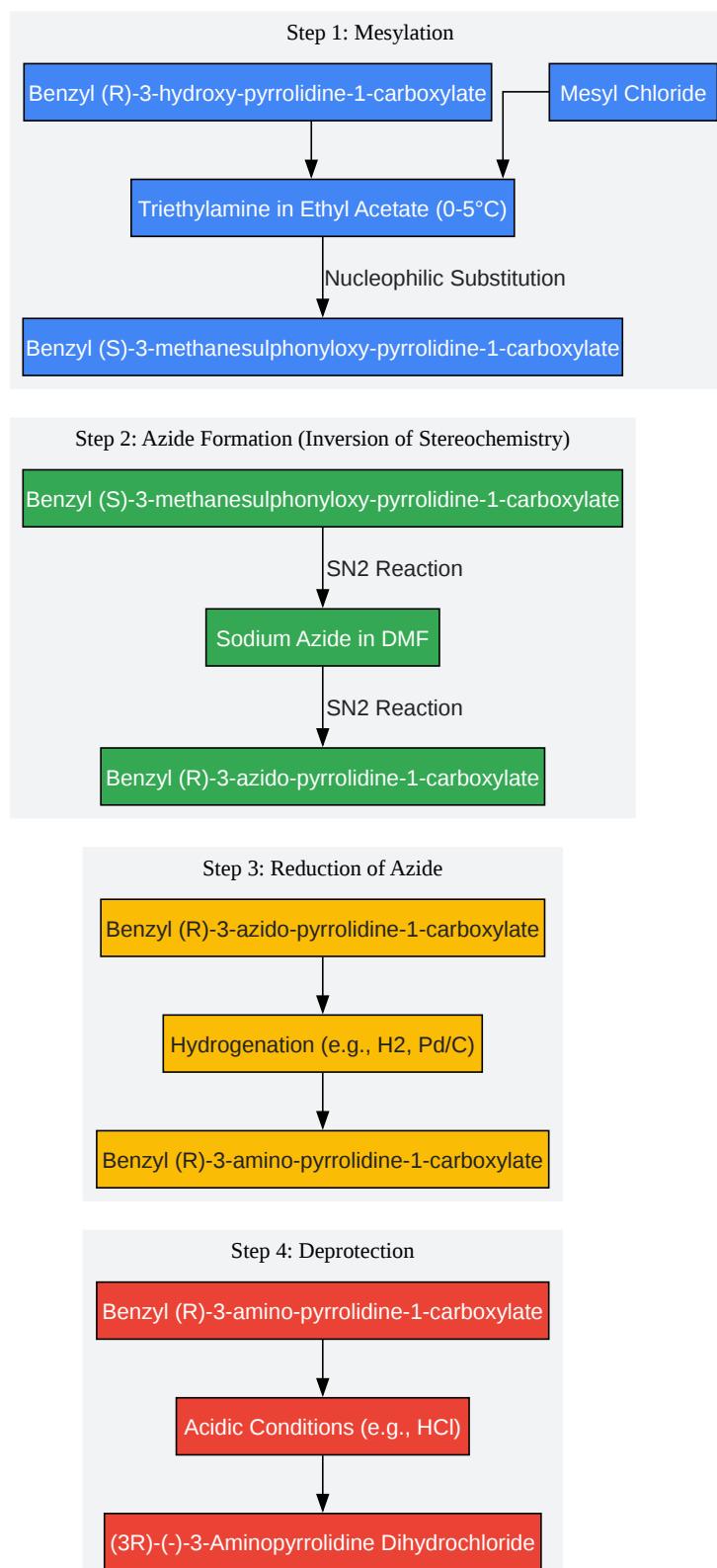
- **¹H NMR** (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as D₂O, the proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The protons on the carbon bearing the amino group (C3) and the adjacent methylene protons (C2 and C4) would likely appear as distinct signals. The protons on the nitrogen atoms will exchange with the deuterium in D₂O and may not be visible.
- **¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be expected to display signals for the three unique carbon atoms of the pyrrolidine ring. The chemical shifts would be influenced by the presence of the amino and ammonium groups.

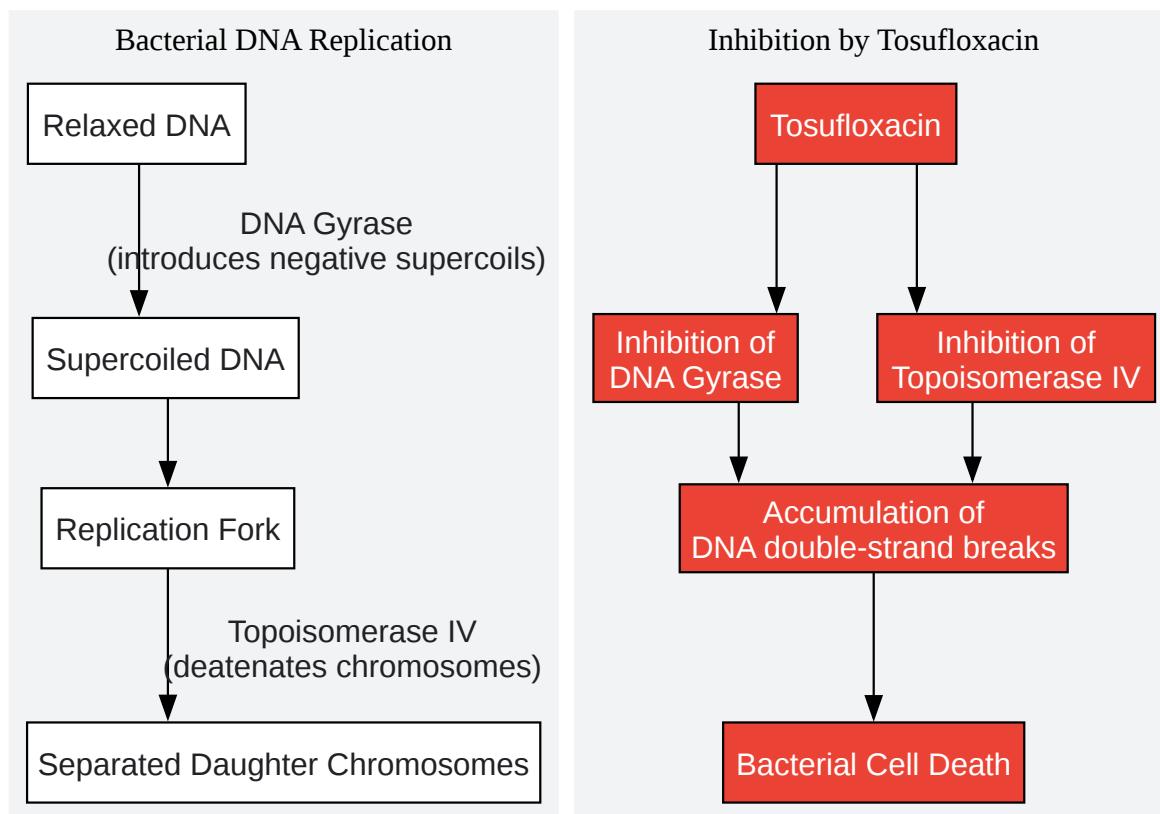
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of $2400\text{-}3000\text{ cm}^{-1}$, typical for the N-H stretching vibrations of the ammonium groups. C-H stretching vibrations of the methylene groups would appear around $2850\text{-}2960\text{ cm}^{-1}$. N-H bending vibrations would be expected in the $1500\text{-}1600\text{ cm}^{-1}$ region.

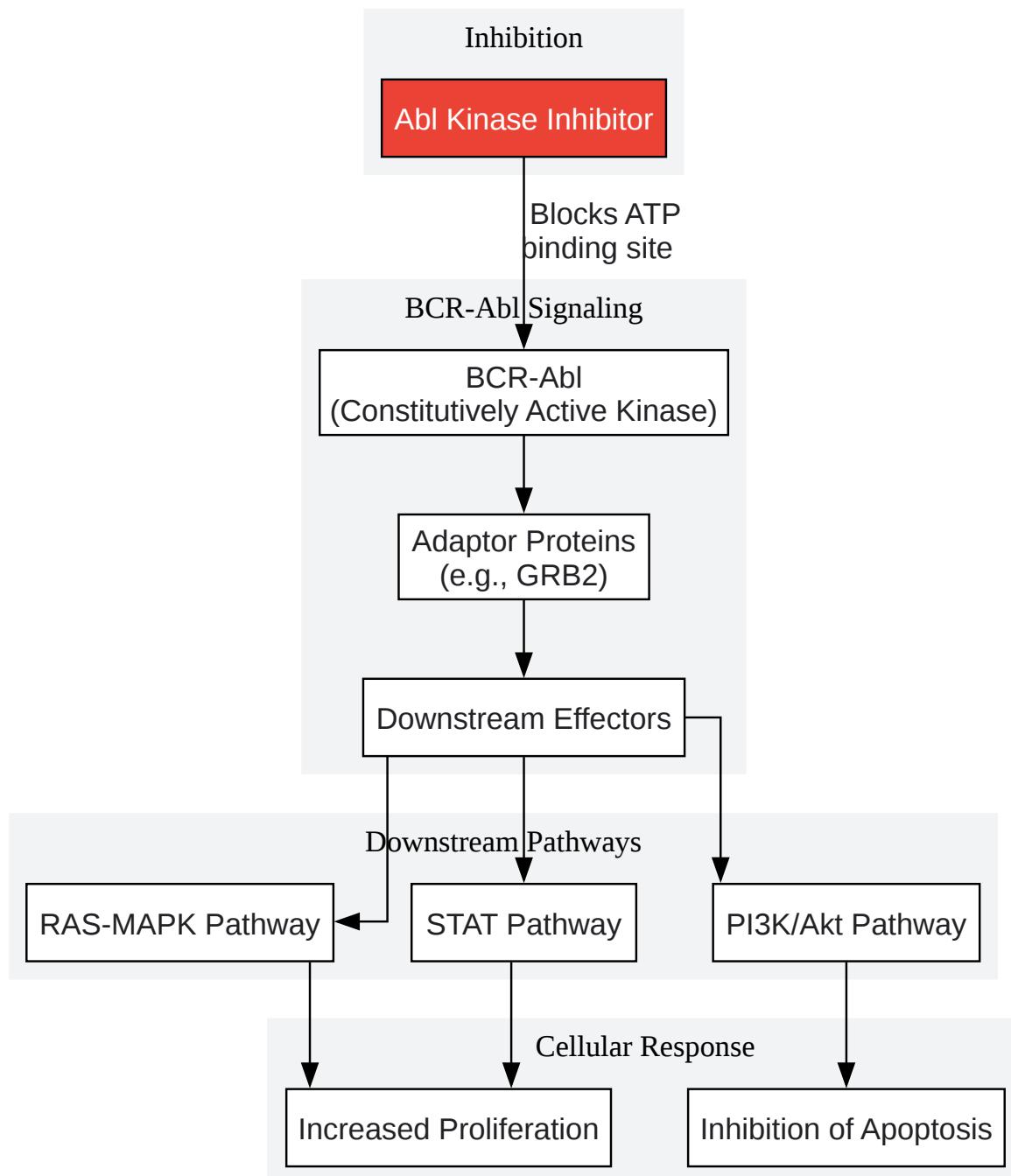
Experimental Protocols

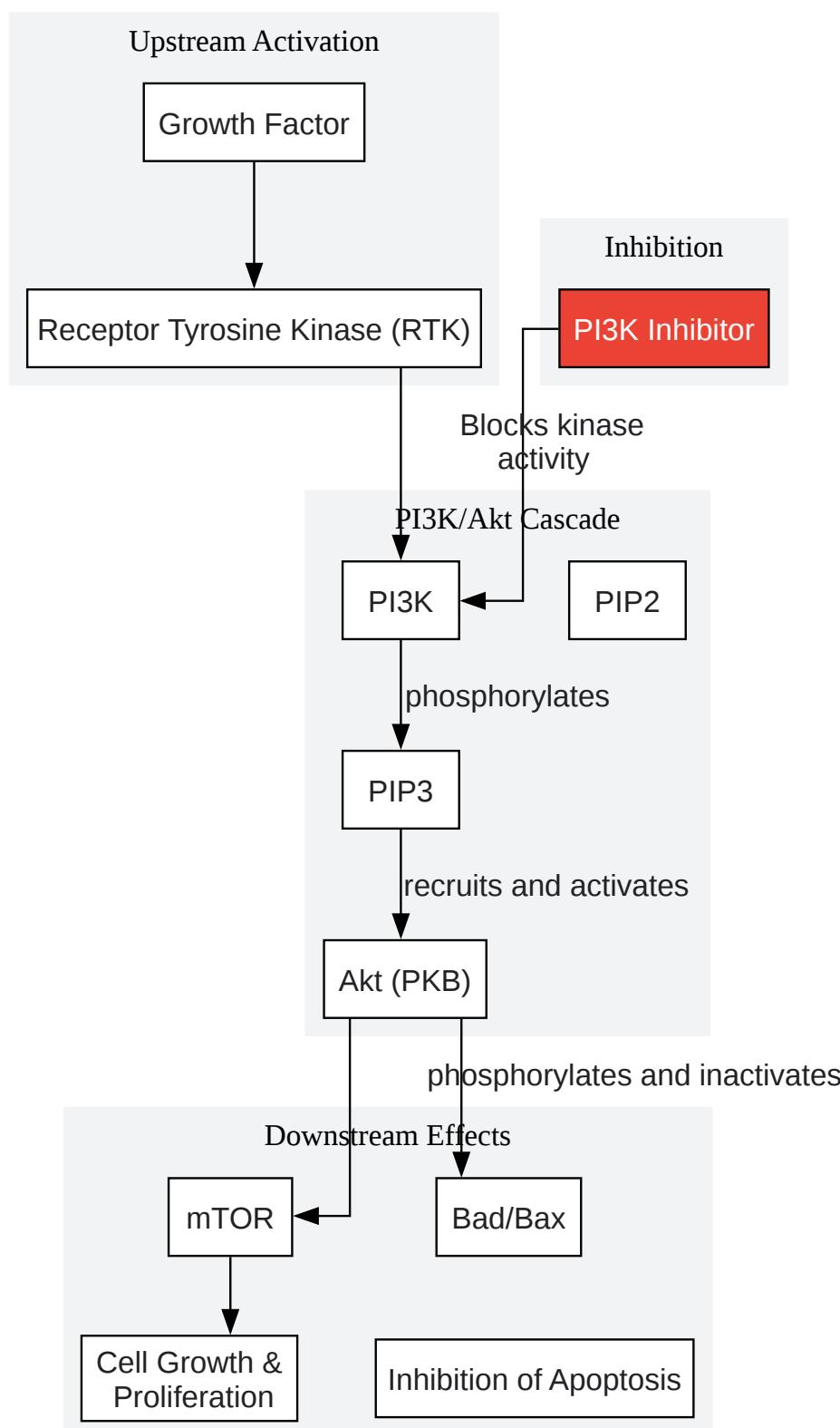
The enantioselective synthesis of (3R)-(-)-3-aminopyrrolidine derivatives often starts from chiral precursors. A common strategy involves the use of protected forms of 3-hydroxypyrrrolidine, followed by conversion of the hydroxyl group to an amino group with inversion of stereochemistry. Below is a representative experimental protocol adapted from patent literature for the synthesis of a key intermediate, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate, which can be subsequently deprotected to yield (3R)-(-)-3-aminopyrrolidine.

Experimental Workflow: Synthesis of (3R)-(-)-3-Aminopyrrolidine Precursor







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